2-Hydroxydecanoic acid
Overview
Description
2-Hydroxydecanoic acid is a medium-chain fatty acid that is decanoic acid substituted at position 2 by a hydroxy group . It has a molecular formula of C10H20O3 . The average mass is 188.264 Da and the monoisotopic mass is 188.141251 Da .
Synthesis Analysis
The synthesis of 2-Hydroxydecanoic acid involves oxygenation by monooxygenase, using molecular O2 as its substrate . A study on the biosynthesis of 10-Hydroxy-2-decenoic acid, a similar compound, used a NAD(P)H regeneration P450 system and whole-cell catalytic biosynthesis .Molecular Structure Analysis
The molecular structure of 2-Hydroxydecanoic acid consists of 10 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChIKey is GHPVDCPCKSNJDR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Hydroxydecanoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 318.9±15.0 °C at 760 mmHg, and a flash point of 160.9±16.9 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 freely rotating bonds .Scientific Research Applications
Application in Cosmetics
- Scientific Field : Dermatology and Cosmetology .
- Summary of Application : 10-Hydroxy-2-Decenoic Acid in Royal Jelly Extract has been found to induce both Filaggrin and Amino Acid in a Cultured Human Three-Dimensional Epidermis Model .
- Methods of Application : The study used a cultured human three-dimensional epidermis model to investigate the effects of 10-Hydroxy-2-Decenoic Acid and 10-Hydroxydecanoic Acid .
- Results or Outcomes : It was found that 10-Hydroxy-2-Decenoic Acid increases the free amino acids in the stratum corneum of the cultured human epidermis model, and that it increased Filaggrin on both the mRNA and protein levels .
Application in Bone Metabolism
- Scientific Field : Orthopedics .
- Summary of Application : The effects of specific fatty acids of Royal Jelly, 10-Hydroxy-2-Decenoic Acid (10H2DA) and 10-Hydroxydecanoic Acid (10HDAA), were investigated in ovariectomized rats .
- Methods of Application : The study was conducted on ten-week-old female Wistar rats .
- Results or Outcomes : The specific results or outcomes of this study are not provided in the search results .
Application in Biosynthesis
- Scientific Field : Biochemistry .
- Summary of Application : 10-Hydroxy-2-decenoic acid (10-HDA) is an α, β-unsaturated medium-chain carboxylic acid containing a terminal hydroxyl group. It has various unique properties and great economic value .
- Methods of Application : The study improved the two-step biosynthesis method of 10-HDA. The conversion rate of the intermediate product trans-2-decenoic acid in the first step of 10-HDA synthesis could reach 93.1 ± 1.3% by combining transporter overexpression and permeation technology strategies .
- Results or Outcomes : Finally, the yield of 10-HDA was 486.5 mg/L using decanoic acid as the substrate with two-step continuous biosynthesis .
Application in Pharmacokinetics
- Scientific Field : Pharmacology .
- Summary of Application : The unique fatty acids in royal jelly (RJ), 10-hydroxy-2-decenoic acid and 10-hydroxydecanoic acid are expected to be associated with many health benefits, but little is known on the pharmacokinetics and metabolism .
- Methods of Application : The study was conducted on twelve volunteers who received RJ capsules or enzyme treated RJ (ETRJ) capsules (800 mg). The other group received two doses of ETRJ tablets (800 mg and 1600 mg) .
- Results or Outcomes : The major RJ fatty acids were metabolized to dicarboxylate, absorbed into the circulation and their absorption increased by enzyme treatment .
Application as a Surfactant
- Scientific Field : Chemistry .
- Summary of Application : 2-Hydroxydecanoic Acid is used as a surfactant .
- Methods of Application : It is used as a detergent and as an emulsifier and dispersant .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the search results .
Application in Drug Absorption
- Scientific Field : Pharmacology .
- Summary of Application : 2-Hydroxydecanoic Acid is used in the study of drug absorption by intestinal mucosal enhancement using decanoic acid and its derivatives .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the search results .
Safety And Hazards
properties
IUPAC Name |
2-hydroxydecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPVDCPCKSNJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021248 | |
Record name | 2-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxydecanoic acid | |
CAS RN |
5393-81-7 | |
Record name | 2-Hydroxydecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5393-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxydecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXYDECANOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYCAPRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B41993WR8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.